molecular formula C13H10N2S B1268234 2-(2-Aminophenyl)sulfanylbenzonitrile CAS No. 140425-65-6

2-(2-Aminophenyl)sulfanylbenzonitrile

Cat. No. B1268234
CAS RN: 140425-65-6
M. Wt: 226.3 g/mol
InChI Key: RROSHIIMNNWHFW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The linear formula of “2-(2-Aminophenyl)sulfanylbenzonitrile” is C13H10N2S . The InChI code is 1S/C13H10N2S/c14-9-10-5-1-3-7-12(10)16-13-8-4-2-6-11(13)15/h1-8H,15H2 .


Chemical Reactions Analysis

The specific chemical reactions involving “2-(2-Aminophenyl)sulfanylbenzonitrile” are not provided in the search results. Further investigation in specialized chemical databases or scientific literature might provide more details.


Physical And Chemical Properties Analysis

“2-(2-Aminophenyl)sulfanylbenzonitrile” is a solid substance . More detailed physical and chemical properties might be found in specialized chemical databases or scientific literature .

Scientific Research Applications

Synthesis of 2-(2′-aminophenyl)benzothiazole Derivatives

A transition metal-free, convenient, and efficient practical approach has been devised for the synthesis of substituted 2-(2′-aminophenyl)benzothiazoles via a sulfur insertion strategy . This strategy uses readily available and inexpensive starting materials, broad substrate scope, sustainable reaction conditions and results in high yield of products .

Solid-Phase Synthesis of Amino Acids and Peptides

2-(2-Aminophenyl)sulfanylbenzonitrile can be used in the solid-phase synthesis of 2-benzothiazolyl (BTH) and 2-(aminophenyl)benzothiazolyl (AP-BTH) C-terminal modified amino acids and peptides . This method results in high chiral purity .

Photophysical Properties

The excellent photophysical properties of 2-(2′-aminophenyl)benzothiazole derivatives provide huge scope in materials science .

Interaction with Amyloid Fibrils

The high interaction ability of 2-(aminophenyl)benzothiazole scaffolds with amyloid fibrils has led to the synthesis of 2-(4-aminophenyl)benzothiazole decorated nanovesicles that effectively inhibit A β 1–42 fibril formation .

In Vitro Brain Targeting

The 2-(4-aminophenyl)benzothiazole decorated nanovesicles exhibit in vitro brain targeting , which could be useful in the development of targeted drug delivery systems.

Spectroscopic Characterization

2-(2-Aminophenyl)sulfanylbenzonitrile can be used in spectroscopic analyses . The spectroscopic analyses on 4-(3-aminophenyl)benzonitrile have not been completely and more extensively studied until now .

Safety and Hazards

“2-(2-Aminophenyl)sulfanylbenzonitrile” has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

2-(2-aminophenyl)sulfanylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2S/c14-9-10-5-1-3-7-12(10)16-13-8-4-2-6-11(13)15/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RROSHIIMNNWHFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)SC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50327138
Record name NSC634569
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminophenyl)sulfanylbenzonitrile

CAS RN

140425-65-6
Record name NSC634569
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Aminothiophenol (6.26 g, 50 mmol) was dissolved in dry THF (50 ml) and sodium hydride (2 g of 60% dispersion, 1 eq) added with stirring at 0° C. under nitrogen. After stirring for 0.5 hr this mixture was added portionwise to a stirred solution of 2-fluorobenzonitrile (1eq) in THF (30 ml). The mixture was allowed to warm to room temperature overnight and then evaporated in vacuo and the residue purified by chromatography on silica, eluting with dichloromethane. The title compound was obtained as an off-white solid (5.27 g).
Quantity
6.26 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In 10 ml of DMF was dissolved 1.25 g of orthoaminothiophenol followed by addition of 1.38 g of potassium carbonate. The mixture was preheated at 100° C. and after 1.45 g of o-chlorobenzonitrile was added, the mixture was stirred in an argon gas stream at 100° C. for 1 hour. To the reaction mixture was added ice-water and the mixture was extracted with ethyl acetate. The extract was washed with water twice and dried over magnesium sulfate and the solvent was distilled off. The residue was crystallized from n-hexane-isopropyl ether to give 1.91 g of the title compound as white crystals, m.p. 88°-90° C.
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.25 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

In a mixture of 40 ml of concentrated hydrochloric acid, 60 ml of methanol and 40 ml of N,N-dimethylformamide was suspended 2-(2-nitrophenylthio)benzonitrile followed by addition of 8.64 g of powdered iron en bloc, and the mixture was stirred at 60° C. for 1 hour. The reaction mixture was then diluted with water and the precipitate was extracted with ether. This extract was washed with aqueous sodium hydrogen carbonate solution and water in that order and dried over magnesium sulfate. The solvent was then distilled off and the residue was subjected to column chromatography (Wakogel C200) using ethyl acetate-n-hexane (1:4) as the eluent. The crystals obtained were recrystallized from ethyl acetate-n-hexane to give 4.8 g of the title compound as white crystals, m.p. 86°-89° C.
Name
2-(2-nitrophenylthio)benzonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
8.64 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods IV

Procedure details

WO 92/19607 describes that a dibenzothiazepine derivative of the formula (5) can be prepared by the steps of reacting 2-aminothiophenol with 2-fluorobenzonitrile to give 2-(2-aminophenylthio)benzonitrile, hydrolyzing the resultant to give 2-(2-carboxyphenylthio)aniline, and finally cyclizing the aniline derivative.
Name
dibenzothiazepine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( 5 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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